molecular formula C11H9ClFNO2 B1473701 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester CAS No. 396075-01-7

4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1473701
M. Wt: 241.64 g/mol
InChI Key: WYPBAFZQXKZXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933387B2

Procedure details

2-[(5-Chloro-2-fluoro-phenyl)-hydrazono]-propionic acid ethyl ester (13.2 g, 51 mmol) was dissolved in toluene, p-toluenesulfonic acid (10 g, 51 mmol) was added and the mixture was heated to reflux for 24 h with separation of water. The mixture was cooled, neutralized with saturated sodium bicarbonate (400 mL) and extracted thrice with ethyl acetate. Organic phases were pooled, washed with brine, dried with MgSO4 and the solvent was removed in vacuo. The residue was triturated with hexane to yield the title product as yellowish solid (2.9 g, 23%); EI-MS: m/e=241.1 (M+).
Name
2-[(5-Chloro-2-fluoro-phenyl)-hydrazono]-propionic acid ethyl ester
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
23%

Identifiers

REACTION_CXSMILES
C(OC(=O)C(=N[NH:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[F:16])C)C.[C:18]1(C)C=CC(S(O)(=O)=O)=C[CH:19]=1.O.[C:30](=[O:33])(O)[O-:31].[Na+].[C:35]1(C)C=CC=C[CH:36]=1>>[CH2:35]([O:31][C:30]([C:18]1[NH:8][C:9]2[C:14]([CH:19]=1)=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2[F:16])=[O:33])[CH3:36] |f:3.4|

Inputs

Step One
Name
2-[(5-Chloro-2-fluoro-phenyl)-hydrazono]-propionic acid ethyl ester
Quantity
13.2 g
Type
reactant
Smiles
C(C)OC(C(C)=NNC1=C(C=CC(=C1)Cl)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=C(C=CC(=C2C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.